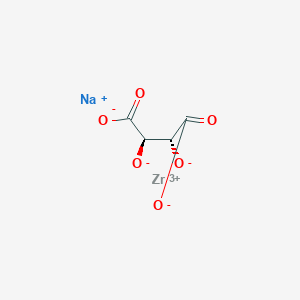
(R-(R*,R*))-Tartaric acid, sodium zirconium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R-(R*,R*))-Tartaric acid, sodium zirconium salt is a complex compound that combines tartaric acid with sodium and zirconium. Tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes. When combined with sodium and zirconium, it forms a unique compound with distinct properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*))-Tartaric acid, sodium zirconium salt typically involves the reaction of tartaric acid with sodium hydroxide to form sodium tartrate. This intermediate is then reacted with zirconium chloride to form the final compound. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using high-purity reagents. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure and stable form. The use of advanced equipment and techniques ensures the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(R-(R*,R*))-Tartaric acid, sodium zirconium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium compounds.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield zirconium dioxide, while reduction could produce zirconium hydrides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (R-(R*,R*))-Tartaric acid, sodium zirconium salt is used as a catalyst in various organic reactions. Its unique properties make it suitable for promoting reactions such as polymerization and hydrogenation.
Biology
In biological research, the compound is studied for its potential use in drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its biocompatibility and low toxicity make it suitable for use in medical implants and devices.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as ceramics and coatings
Mecanismo De Acción
The mechanism of action of (R-(R*,R*))-Tartaric acid, sodium zirconium salt involves its interaction with various molecular targets. In catalytic applications, the compound acts as a Lewis acid, facilitating the formation of reaction intermediates. In biological systems, it can form complexes with proteins and other biomolecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Zirconium tetrachloride: A common zirconium compound used in catalysis.
Sodium tartrate: A related compound that lacks the zirconium component.
Tartaric acid: The parent compound of (R-(R*,R*))-Tartaric acid, sodium zirconium salt.
Uniqueness
This compound is unique due to its combination of tartaric acid, sodium, and zirconium. This combination imparts distinct properties, such as enhanced stability and catalytic activity, making it suitable for a wide range of applications.
Propiedades
Número CAS |
94536-69-3 |
|---|---|
Fórmula molecular |
C4H2NaO6Zr |
Peso molecular |
260.27 g/mol |
Nombre IUPAC |
sodium;(2R,3R)-2,3-dioxidobutanedioate;zirconium(3+) |
InChI |
InChI=1S/C4H4O6.Na.Zr/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+1;+3/p-2/t1-,2-;;/m1../s1 |
Clave InChI |
PHBHZGAMYGMKPL-OLXYHTOASA-L |
SMILES isomérico |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Zr+3] |
SMILES canónico |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Zr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


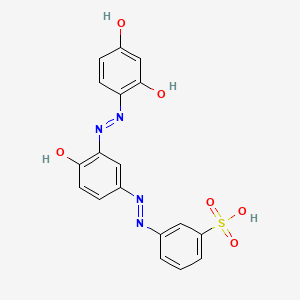
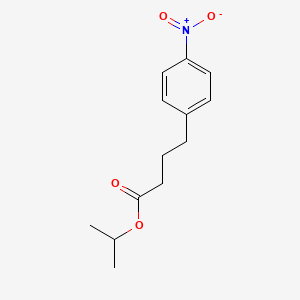

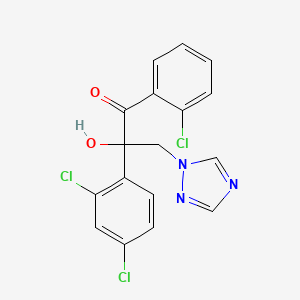
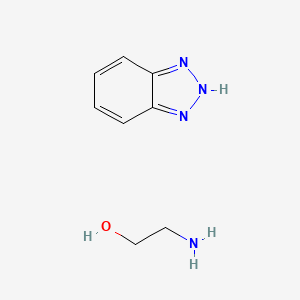
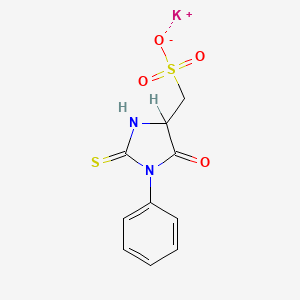

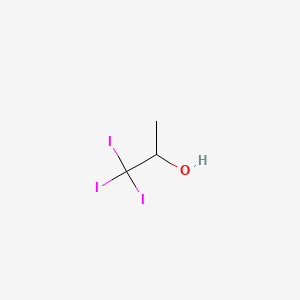

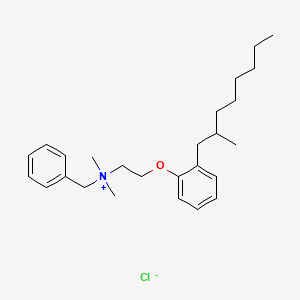
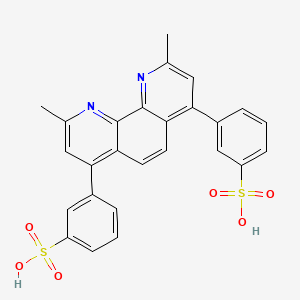
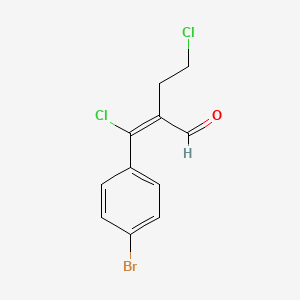
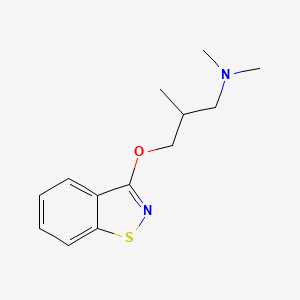
![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
